3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one
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Overview
Description
3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound makes it an interesting subject for study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is carried out using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Employed as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: Known for their use as corrosion inhibitors and in medicinal chemistry.
Isoxazolopyridines: Aromatic compounds containing an isoxazole ring fused to a pyridine ring, studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-chloro-1-methoxy-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9-8-5(2-3-6(8)12)4-7(10)11-9/h4H,2-3H2,1H3 |
InChI Key |
HTNVAMKVAYQMEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=N1)Cl)CCC2=O |
Origin of Product |
United States |
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